1-(4-Butoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

TRPV1 antagonist regioisomer docking

1-(4-Butoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1202995-47-8) is a synthetic tetrahydro-quinolinylurea derivative with the molecular formula C₂₆H₂₉N₃O₄S and a molecular weight of 479.6 g/mol. It belongs to a chemotype disclosed in patent WO2005044802 as possessing vanilloid receptor (VR1/TRPV1) antagonistic activity.

Molecular Formula C26H29N3O4S
Molecular Weight 479.6
CAS No. 1202995-47-8
Cat. No. B2841161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS1202995-47-8
Molecular FormulaC26H29N3O4S
Molecular Weight479.6
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C26H29N3O4S/c1-2-3-18-33-23-14-11-21(12-15-23)27-26(30)28-22-13-16-25-20(19-22)8-7-17-29(25)34(31,32)24-9-5-4-6-10-24/h4-6,9-16,19H,2-3,7-8,17-18H2,1H3,(H2,27,28,30)
InChIKeyOZYGTIDLFCVGEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Butoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1202995-47-8): Structural Identity and Target Class


1-(4-Butoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1202995-47-8) is a synthetic tetrahydro-quinolinylurea derivative with the molecular formula C₂₆H₂₉N₃O₄S and a molecular weight of 479.6 g/mol [1]. It belongs to a chemotype disclosed in patent WO2005044802 as possessing vanilloid receptor (VR1/TRPV1) antagonistic activity [2]. The scaffold is characterized by a central urea bridge connecting a 4-butoxyphenyl group (Ring A) to a 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl moiety (Ring B). The phenylsulfonyl substituent at the quinoline nitrogen and the 6-position urea attachment on the tetrahydroquinoline core are critical structural determinants that distinguish this compound from regioisomeric and substituent-variant analogs within the broader VR1 antagonist chemotype.

Procurement Risk: Why Close Analogs of 1-(4-Butoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea Cannot Be Assumed Interchangeable


The tetrahydro-quinolinylurea VR1 antagonist chemotype exhibits steep structure-activity relationships (SAR) where small alterations—regioisomeric urea attachment (6- vs. 7-position), N-sulfonyl substituent identity (phenylsulfonyl vs. methanesulfonyl or thiophenesulfonyl), and alkoxy chain length on the phenyl ring—produce large shifts in target potency and selectivity [1]. The specific combination found in CAS 1202995-47-8 (4-butoxyphenyl, 6-urea linkage, 1-phenylsulfonyl) defines a unique structural vector within the patent space; substitution with the 7-position regioisomer (e.g., CAS 1203263-92-6) or a shorter alkoxy chain (e.g., methoxy or ethoxy analogs) would be expected, based on class SAR, to alter VR1 binding conformation and pharmacokinetic properties, invalidating any prior functional validation performed with this exact compound. Simple generic procurement based on shared 'tetrahydro-quinolinylurea' nomenclature is insufficient to guarantee functional equivalence.

Quantitative Differentiation Evidence for 1-(4-Butoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1202995-47-8)


Regioisomeric Urea Attachment (6- vs. 7-Position): Impact on Predicted VR1 Binding Pose

The urea linkage at the 6-position of the tetrahydroquinoline core, as found in CAS 1202995-47-8, contrasts with the 7-position urea attachment prevalent in many close analogs (e.g., CAS 1203263-92-6, 1-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea). Published 3D-QSAR and molecular docking studies on the chroman/tetrahydroquinoline urea series demonstrate that the position of the urea substituent on the bicyclic scaffold alters the dihedral angle between the urea plane and the tetrahydroquinoline ring system, directly affecting the compound's ability to occupy the TRPV1 capsaicin-binding pocket [1]. While no head-to-head IC₅₀ comparison is publicly available for these two exact regioisomers, the class-level SAR strongly predicts that the 6-substituted regioisomer (target compound) presents a distinct pharmacophoric geometry from the more common 7-substituted analogs.

TRPV1 antagonist regioisomer docking

4-Butoxy Chain Length: Lipophilicity Differentiation vs. Shorter Alkoxy Analogs

The 4-butoxyphenyl substituent in CAS 1202995-47-8 imparts a computed XLogP3-AA value of 4.8 [1], which is elevated relative to analogs bearing shorter alkoxy chains. For comparison, the 4-methoxyphenethyl analog (CAS 1203368-63-1, methoxyethyl urea at 7-position) has a computed XLogP of approximately 3.2 . This ~1.6 log unit increase in lipophilicity is predicted to enhance membrane permeability and blood-brain barrier penetration potential, while also potentially increasing metabolic lability via CYP450-mediated O-dealkylation. The butoxy chain represents a deliberate balance between sufficient lipophilicity for target compartment access and avoidance of excessive chain length that could trigger rapid hepatic clearance, a design principle consistent with the SAR disclosed in the VR1 antagonist patent family [2].

lipophilicity alkoxy chain physicochemical property

N-Phenylsulfonyl Substituent: Hydrogen-Bond Acceptor Capacity vs. Alkylsulfonyl Analogs

The 1-(phenylsulfonyl) group on the tetrahydroquinoline nitrogen distinguishes CAS 1202995-47-8 from compounds bearing smaller alkylsulfonyl groups (e.g., methanesulfonyl analog CAS 1203097-68-0). The phenylsulfonyl moiety contributes five total hydrogen-bond acceptors (computed: 5 HBA) versus four for the methanesulfonyl analog, and provides an additional aromatic ring capable of π-π stacking or edge-to-face interactions with aromatic residues in the TRPV1 binding pocket. In the related chroman/tetrahydroquinoline urea TRPV1 antagonist series, the presence of a phenylsulfonyl versus a smaller alkylsulfonyl group at the heterocyclic nitrogen was associated with changes in both in vitro potency and aqueous solubility [1]. The phenyl ring adds ~100 Da to molecular weight and increases topological polar surface area, which may influence solubility and formulation requirements for in vivo dosing.

sulfonyl hydrogen bonding target engagement

Overall Evidence Strength Assessment and Data Limitations

CRITICAL CAVEAT: No direct, quantitative head-to-head biological comparison data (IC₅₀, Kᵢ, in vivo efficacy, selectivity profile, PK parameters, or toxicity) was identified for CAS 1202995-47-8 in any primary research article, patent exemplification, or authoritative public database (ChEMBL, BindingDB, PubChem BioAssay) as of the search date. The compound is not individually indexed with bioactivity data in ChEMBL or BindingDB [1]. The evidence presented above relies entirely on class-level SAR inference from structurally related tetrahydro-quinolinylurea and chroman urea TRPV1 antagonists [2], computed physicochemical properties [3], and patent scope disclosures [4]. This compound should be considered a poorly characterized research tool; any procurement decision predicated on assumed VR1 potency or selectivity must be recognized as extrapolative and unvalidated. Users requiring well-characterized TRPV1 antagonists with published IC₅₀ values should consider alternative compounds such as A-425619 or chroman urea derivatives documented in Schmidt et al. (2011).

evidence gap data availability procurement decision

Appropriate Use Cases for 1-(4-Butoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1202995-47-8)


Structure-Activity Relationship (SAR) Exploration of Tetrahydro-Quinolinylurea TRPV1 Antagonists

This compound is most appropriately deployed in medicinal chemistry campaigns that require systematic exploration of (a) urea regioisomerism (6- vs. 7-position) on the tetrahydroquinoline scaffold, (b) alkoxy chain length on the 4-position of the terminal phenyl ring, and (c) sulfonyl substituent identity at the tetrahydroquinoline nitrogen. Its unique combination of a 4-butoxy chain (XLogP 4.8) with a 6-urea linkage and 1-phenylsulfonyl group fills a specific cell in a rationally designed SAR matrix that is not occupied by any publicly disclosed, well-characterized analog [1]. Procurement is warranted when the goal is to generate proprietary SAR data that maps potency, selectivity, and physicochemical property changes across this precise substitution pattern.

Patent Landscape and Freedom-to-Operate Analysis for VR1 Antagonist Chemotype

CAS 1202995-47-8 falls within the Markush scope of WO2005044802A2 (Bayer HealthCare AG), which claims tetrahydro-quinolinylurea derivatives broadly [1]. Procurement and characterization of this specific compound may serve as a tool for third-party freedom-to-operate assessments, enabling experimental verification of whether this particular substitution pattern is (a) adequately enabled by the patent specification, and (b) distinct from the exemplified compounds that possess publicly reported biological data. Such analysis is relevant for organizations developing TRPV1 antagonists for urological disorders, chronic pain, or inflammatory conditions.

Computational Chemistry Model Validation and Pharmacophore Refinement

The compound's structural features—specifically the 4-butoxy chain length (providing a defined hydrophobic vector), the 6-position urea (defining a specific hydrogen-bond donor/acceptor geometry), and the phenylsulfonyl group (contributing π-stacking potential and additional HBA count)—make it a suitable test ligand for validating 3D-QSAR, molecular docking, or pharmacophore models derived from the broader chroman/tetrahydroquinoline urea TRPV1 antagonist series [1]. Its computed XLogP of 4.8 and hydrogen-bond donor/acceptor profile provide a well-defined physicochemical signature for benchmarking in silico ADME prediction tools against experimentally determined permeability or solubility data, should the procuring laboratory choose to generate such data.

Negative Control or Tool Compound for Target Deconvolution Studies (Requires User Validation)

Given the absence of published potency data, this compound could theoretically serve as a matched-pair control in target deconvolution experiments—but only after the user independently establishes its TRPV1 activity profile relative to a well-characterized reference antagonist (e.g., A-425619 or capsazepine) [1]. Its structural similarity to active VR1 antagonists, combined with the uncertainty of its actual potency, creates a scenario where it may function as either a weak antagonist or an inactive analog depending on the specific assay conditions, making it potentially useful for discriminating target-specific from off-target effects in phenotypic screening cascades. This application requires substantial user investment in characterization before meaningful interpretation is possible.

Quote Request

Request a Quote for 1-(4-Butoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.